1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials and employing techniques such as refluxing, distillation, and crystallization to purify the final product .
Chemical Reactions Analysis
1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its fungicidal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:
1H-Pyrazole-5-carboxamide, 1-methyl-3-ethyl-4-nitro-: This compound has a similar structure but with different substituents, leading to variations in its chemical reactivity and biological activity.
1H-Pyrazole-5-carboxamide, 1-ethyl-3-methyl-4-chloro-: The presence of a chloro group instead of a nitro group can significantly alter the compound’s properties and applications.
1H-Pyrazole-5-carboxamide, 1-ethyl-3-methyl-4-bromo-:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
26308-58-7 |
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Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-ethyl-5-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O3/c1-3-10-6(7(8)12)5(11(13)14)4(2)9-10/h3H2,1-2H3,(H2,8,12) |
InChI Key |
FKHAHNSKRYEMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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